molecular formula C23H24N2O4S B3679189 N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3679189
M. Wt: 424.5 g/mol
InChI Key: GTLCAAYNIFEKRX-UHFFFAOYSA-N
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Description

This compound is a type of glycinamide, which is an amide derivative of glycine. Glycinamides are used in the synthesis of various pharmaceutical compounds. The presence of methoxyphenyl, methylbenzyl, and phenylsulfonyl groups could potentially influence its properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate methoxyphenyl, methylbenzyl, and phenylsulfonyl building blocks with glycine or a protected form of glycine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the glycinamide core. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonyl group. It could potentially undergo reactions at these sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as solubility, melting point, and stability could be influenced by the presence of the methoxyphenyl, methylbenzyl, and phenylsulfonyl groups .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It’s important to refer to the relevant safety data sheets for information on hazards, safe handling, and disposal .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in the development of new pharmaceuticals or as a building block in organic synthesis .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-11-13-19(14-12-18)16-24-23(26)17-25(20-7-6-8-21(15-20)29-2)30(27,28)22-9-4-3-5-10-22/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLCAAYNIFEKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

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